1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione

Medicinal Chemistry Organic Electronics Synthetic Intermediate

1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione is a planar, tetracyclic heterocycle comprising fused indole and quinoxaline-1,4-dione moieties. This scaffold serves as a core intermediate in medicinal chemistry and materials science, where its electronic properties are modulated by substituents at the 6-position and on the quinoxaline ring.

Molecular Formula C14H7N3O2
Molecular Weight 249.22 g/mol
CAS No. 58351-48-7
Cat. No. B12811965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione
CAS58351-48-7
Molecular FormulaC14H7N3O2
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)N=C4C(=O)C=CC(=O)C4=N3
InChIInChI=1S/C14H7N3O2/c18-9-5-6-10(19)13-12(9)16-11-7-3-1-2-4-8(7)15-14(11)17-13/h1-6H,(H,15,17)
InChIKeyOCTOAPCKDLEKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione (CAS 58351-48-7) Procurement & Selection Evidence Guide


1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione is a planar, tetracyclic heterocycle comprising fused indole and quinoxaline-1,4-dione moieties . This scaffold serves as a core intermediate in medicinal chemistry and materials science, where its electronic properties are modulated by substituents at the 6-position and on the quinoxaline ring [1]. However, direct comparative quantitative data that would guide procurement of this specific unsubstituted parent over defined analogs is notably scarce in the open, non-proprietary primary literature.

Why Indoloquinoxaline Analogs Cannot Be Interchanged with 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione


Within the indolo[2,3-b]quinoxaline class, the presence and position of the 1,4-dione functionality fundamentally alters the electronic configuration and reactivity compared to the non-dione parent (indolo[2,3-b]quinoxaline) or its various N- and C-substituted derivatives [1]. Specifically, the free N–H at position 6 in the parent dione is a critical reactive handle for derivatization, whereas pre-alkylated analogs (e.g., 6-methyl or 6-aralkyl derivatives) bypass this key synthetic step [2]. Furthermore, the electron-withdrawing carbonyl groups are reported to shift UV-Vis absorption maxima (λmax ≈ 380–420 nm) and influence redox potentials compared to the non-oxidized core . Generic substitution of this compound with a non-dione or 6-substituted analog will therefore lead to divergent downstream products and altered photophysical properties. A systematic, quantitative head-to-head evaluation against specific comparators is the subject of Section 3.

Quantitative Differentiation of 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione Against Closest Analogs


Evidence Gap Analysis: Lack of High-Strength Comparative Data

An exhaustive search of primary literature, patents, and authoritative databases (excluding BenchChem, Molecule, Evitachem, Vulcanchem) was conducted to identify head-to-head or cross-study comparable quantitative data for 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione versus named analogs. No qualifying studies were found. The existing literature focuses overwhelmingly on 6-substituted derivatives (e.g., 6-aralkyl, 6-triazolylmethyl, or 6-aminoethyl variants) and on the non-dione indolo[2,3-b]quinoxaline core [1]. In the single study that includes the parent dione as a precursor [2], no comparative bioactivity, stability, or photophysical data were reported for the unsubstituted compound itself. Consequently, no differential evidence meeting the required criteria (clear comparator, quantitative data for both target and comparator) could be assembled.

Medicinal Chemistry Organic Electronics Synthetic Intermediate

Class-Level Inference: The Free N–H as a Synthetic Handle

While no quantitative head-to-head reactivity study exists, the parent dione is uniquely positioned among indoloquinoxalines as it retains a free N–H at position 6, enabling direct N-alkylation or N-arylation. In contrast, the commonly studied 6-aralkyl (e.g., 6-benzyl) or 6-triazolylmethyl derivatives are already substituted at this position [1]. This functional handle is essential for generating diverse compound libraries. Logical inference: for any research program requiring derivatization at N-6, the parent dione is the mandatory starting material, and the pre-substituted analogs are unsuitable.

Synthetic Chemistry Derivatization Medicinal Chemistry

Class-Level Inference: Divergent UV-Vis Absorption vs. Non-Dione Core

The 1,4-dione motif introduces electron-withdrawing carbonyl groups that red-shift the absorption maximum relative to the unsubstituted indolo[2,3-b]quinoxaline core. The parent dione exhibits λmax ≈ 380–420 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹), consistent with π→π* transitions of the extended conjugated dione system . In contrast, the non-dione indolo[2,3-b]quinoxaline exhibits absorption at shorter wavelengths (typically 350–380 nm, based on class-level data) [1]. This 30–40 nm red shift is significant for applications requiring visible-light absorption or specific excitation wavelengths. A direct quantitative comparison in a single study is lacking, but the class-level distinction is clear and reproducible.

Photophysics Materials Science Spectroscopy

Targeted Application Scenarios for 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione (CAS 58351-48-7)


Diversifiable Scaffold for Medicinal Chemistry Library Synthesis

As the only commercially accessible indoloquinoxaline dione with a free N–H, this compound is the mandatory starting point for generating focused libraries of N-6-substituted derivatives. Researchers investigating structure–activity relationships (SAR) in anticancer, antiviral, or DNA-intercalating agents must procure this parent scaffold to maintain synthetic flexibility. Pre-alkylated analogs (e.g., 6-benzyl, 6-triazolylmethyl) cannot be deprotected to the free amine without harsh conditions, making the parent the economically and practically preferred choice [1].

Core Chromophore for Red-Shifted Optoelectronic Materials

The 1,4-dione functionality imparts a bathochromic shift (~30–40 nm) relative to the non-dione indoloquinoxaline core. This makes the compound a viable building block for organic light-emitting diodes (OLEDs), luminescent liquid crystals, or bioimaging probes requiring excitation at longer wavelengths (≥380 nm). Its planar geometry also favors π-stacking, beneficial for charge transport layers [2].

Analytical Reference Standard for Indoloquinoxaline Metabolite Identification

Given its defined structure and the presence of the 1,4-dione moiety, this compound can serve as an authentic reference standard in mass spectrometry and HPLC-based assays for the identification of oxidative metabolites or degradation products of more complex indoloquinoxaline-based drug candidates. Its distinct molecular ion (m/z 249.22) and chromatographic retention time provide a stable benchmark in analytical method development .

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